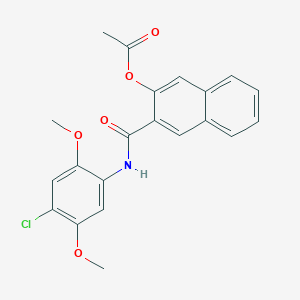

Naphthol AS-LC acetate

描述

Contextualization within Naphthol Ester Derivatives for Academic Inquiry

Naphthol AS-LC acetate (B1210297) belongs to a broader class of compounds known as naphthol esters. These molecules are derivatives of naphthol and are widely employed in enzymatic assays. ontosight.ai The fundamental principle behind their use involves their hydrolysis by esterase enzymes. ontosight.ai Esterases, a ubiquitous class of enzymes, cleave the ester bond in these substrates. scientificlabs.co.uk

A simple example is 1-naphthyl acetate, which is hydrolyzed by esterases into 1-naphthol (B170400) and acetic acid. ontosight.airesearchgate.net The resulting naphthol product can then be reacted with a diazonium salt to form a highly colored, insoluble azo dye. researchgate.net This colored precipitate marks the site of enzyme activity, making it visible under a microscope. researchgate.net

The "Naphthol AS" series represents a more advanced group of substrates designed to overcome limitations associated with simpler naphthyl esters, such as the diffusion of the final colored product away from the enzyme's location. oup.com Compounds within this series, including Naphthol AS-LC acetate and the related Naphthol AS-D chloroacetate (B1199739), are engineered to produce a naphthol derivative upon hydrolysis that is highly insoluble in aqueous media. scientificlabs.co.ukoup.com This property, known as high substantivity, ensures that the colored product remains precisely at the site of enzymatic activity, allowing for more accurate localization. oup.com

Table 1: Physicochemical Properties of this compound This interactive table provides key physical and chemical data for this compound.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 7121-10-0 | chemsrc.com |

| Molecular Formula | C₂₁H₁₈ClNO₄ | chemsrc.com |

| Molecular Weight | 399.82 g/mol | chemsrc.com |

| Density | 1.332 g/cm³ | chemsrc.com |

| Boiling Point | 508.3°C at 760 mmHg | chemsrc.com |

| Flash Point | 261.2°C | chemsrc.com |

Historical Perspectives and Foundational Contributions to Biochemical Analysis

The development of this compound as a superior histochemical substrate was a significant advancement in biochemical analysis. In the mid-20th century, researchers sought to improve the precision of enzyme localization. A foundational contribution came from M. S. Burstone, who described the synthesis and histochemical application of several new substrates from the Naphthol AS series, including this compound. oup.com

The synthesis involved reacting the parent compound, Naphthol AS-LC (the 2,5-dimethoxy-4-chloro-anilide of 3-hydroxy-2-naphthoic acid), with acetic anhydride (B1165640). oup.com The key advantage of this new substrate was the marked insolubility of the liberated naphthol (Naphthol AS-LC) compared to the relative solubility of the substrate itself. oup.com This characteristic was a crucial improvement over simpler substrates like naphthyl acetate, which could result in a more diffuse, homogeneous staining pattern due to product diffusion. oup.com The use of this compound enabled a much more precise, granular localization of esterase activity, providing clearer insights into the subcellular distribution of these enzymes. oup.com This innovation found immediate application in the study of various tissues, including tumors, where it helped to better evaluate the nature of reactive cells. oup.com

Significance and Role in Contemporary Enzymatic and Cellular Investigations

The principles established by early histochemical work continue to be relevant in modern research. This compound and its analogs remain valuable tools for the cytochemical localization of esterases. oup.com For instance, the ability to pinpoint esterase-positive cells with a granular distribution pattern is critical in studying the cellular composition of complex tissues. oup.com

Furthermore, the concept of using naphthol esters as enzyme substrates has been adapted for quantitative biochemical assays. A significant contemporary application is the measurement of cholinesterase activity, which is crucial in toxicology and clinical chemistry. nih.govplos.org Modern methods often use Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to quantify the enzymatic conversion of a substrate like 1-naphthyl acetate to 1-naphthol. nih.govplos.org In these assays, blood or other biological samples are incubated with the substrate, and the reaction is stopped after a specific time. plos.org The amount of 1-naphthol produced, which is directly proportional to the enzyme activity, is then precisely measured by HPLC. nih.gov This approach offers a sensitive and accurate alternative to older colorimetric methods. plos.org

While simpler naphthyl acetates are often used in these quantitative liquid-based assays, the underlying principle of enzymatic hydrolysis is the same. nih.govplos.org this compound's primary role remains in histochemical applications where the spatial precision of the signal is paramount. oup.com Its use as a specific substrate allows researchers to visually identify and study the distribution of certain esterases within intact cellular and tissue structures. oup.com

Table 2: Summary of Research Findings and Applications This interactive table summarizes the primary research applications of this compound and related naphthol esters.

| Application | Description | Key Findings | References |

|---|---|---|---|

| Histochemical Localization of Esterases | Use of this compound as a substrate to visualize the location of esterase activity in tissue sections. | The substrate yields a highly substantive naphthol upon hydrolysis, preventing diffusion and allowing for precise, granular localization of the final colored product at the site of enzyme activity. | oup.com |

| Quantitative Analysis of Cholinesterase Activity | Adaptation of the principle using simpler naphthyl esters (e.g., 1-naphthyl acetate) in RP-HPLC methods to measure enzyme activity in biological fluids. | The enzymatic conversion of 1-naphthyl acetate to 1-naphthol is quantified, providing a sensitive and accurate measure of acetylcholinesterase (AChE) levels. | nih.govplos.orgplos.org |

| Cellular Identification | Use of related substrates like Naphthol AS-D chloroacetate as a cytochemical marker for specific cell types. | The enzyme Naphthol AS-D chloroacetate esterase is used to identify cells of the granulocytic lineage, mast cells, and certain macrophage populations. | scientificlabs.co.uknih.govnih.govnih.gov |

Structure

3D Structure

属性

CAS 编号 |

7121-10-0 |

|---|---|

分子式 |

C21H18ClNO5 |

分子量 |

399.8 g/mol |

IUPAC 名称 |

[3-[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]naphthalen-2-yl] acetate |

InChI |

InChI=1S/C21H18ClNO5/c1-12(24)28-18-9-14-7-5-4-6-13(14)8-15(18)21(25)23-17-11-19(26-2)16(22)10-20(17)27-3/h4-11H,1-3H3,(H,23,25) |

InChI 键 |

JICRDMOKQCCJEN-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC(=C(C=C3OC)Cl)OC |

规范 SMILES |

CC(=O)OC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC(=C(C=C3OC)Cl)OC |

其他CAS编号 |

7121-10-0 |

产品来源 |

United States |

Chemical Synthesis and Derivatization Strategies for Naphthol As Lc Acetate

Methodological Approaches to the Synthesis of Naphthol AS-LC Acetate (B1210297)

The creation of Naphthol AS-LC acetate is primarily achieved through a sequential synthetic process that first builds the core naphthol structure, followed by a specific esterification reaction.

The synthesis of this compound begins with the formation of its precursor, Naphthol AS-LC. This initial step involves the condensation of 3-Hydroxy-2-naphthoic acid with 4-Chloro-2,5-dimethoxybenzenamine. chemicalbook.com This reaction forms the fundamental arylamide structure characteristic of the Naphthol AS series.

Following the synthesis of the Naphthol AS-LC parent compound, the hydroxyl group on the naphthalene (B1677914) ring is targeted for esterification to yield the final acetate product. This two-step approach—condensation followed by acetylation—is a common strategy in the synthesis of complex organic molecules, allowing for controlled construction and purification of intermediates. libretexts.org

The key transformation in the synthesis is the acetylation of the phenolic hydroxyl group of Naphthol AS-LC. A documented successful method involves dissolving Naphthol AS-LC in a suitable solvent like tetrahydrofuran, followed by the addition of acetic anhydride (B1165640) as the acetylating agent. oup.com The reaction is facilitated by a slight excess of a base, such as 5N sodium hydroxide (B78521), which is added with stirring until the solution clarifies, indicating the formation of the sodium salt of the naphthol, which then reacts with the anhydride. oup.com The final product, this compound, is then precipitated by pouring the solution into a non-polar solvent like petroleum ether and can be further purified by recrystallization from methanol. oup.com

Optimization of acetylation reactions is critical to ensure high yield and purity. Key parameters include temperature control, as excessive heat can lead to byproducts, while insufficient temperatures result in incomplete reactions. The choice of catalyst and solvent is also crucial. While the sodium hydroxide-facilitated method is effective, other protocols for naphthol acetylation have explored various catalysts. oup.com For instance, attempts to use pyridine (B92270) in conjunction with acetic anhydride for this specific synthesis proved unsuccessful. oup.com Other research into the acetylation of phenols and naphthols has explored eco-friendly solid catalysts, such as Ni/SiO₂, under mild liquid phase conditions. arabjchem.org The optimization of reagent ratios, like the volume of acetic anhydride, is another critical factor in maximizing yield. oup.com

Table 1: Acetylation Protocol for Naphthol AS-LC

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | Naphthol AS-LC | oup.com |

| Solvent | Tetrahydrofuran | oup.com |

| Acetylating Agent | Acetic Anhydride | oup.com |

| Base | 5N Sodium Hydroxide | oup.com |

| Purification | Precipitation in petroleum ether, recrystallization from methanol | oup.com |

| Melting Point | 138°C | oup.com |

Exploration of Derivatives for Enhanced Research Utility

The modification of this compound and the synthesis of its analogs are pursued to fine-tune the molecule's properties for specific applications, such as enhancing its utility as a chromogenic substrate or as a building block in organic synthesis.

The introduction of the acetate group is the primary structural modification that distinguishes this compound from its parent compound. This change significantly alters its physical and chemical properties. The acetate ester group enhances lipophilicity, which increases solubility in organic solvents while reducing water solubility. This modification directly impacts the compound's reactivity, particularly in reactions involving ester hydrolysis.

Beyond the acetate group, the this compound structure offers several sites for further chemical modification. The molecule can undergo various reactions to create derivatives with altered reactivity:

Oxidation: Common oxidizing agents can be used to form oxidized derivatives.

Reduction: The use of reducing agents like lithium aluminum hydride or sodium borohydride (B1222165) can target specific functional groups.

Nucleophilic Substitution: The chloro group on the phenyl ring is a site for nucleophilic substitution reactions with amines or thiols to generate new substituted derivatives.

Mannich-type Reactions: The resorcinol-like structure of the parent naphthol suggests that aminomethyl side chains could be introduced, a modification known to potentially increase water solubility and stability against oxidation. nih.gov

These modifications allow for the creation of a library of compounds with tailored properties, expanding their utility as chemical probes or synthetic intermediates.

The synthetic methodology used for this compound can be adapted to produce a range of analogous naphthol esters. By substituting acetic anhydride with other acid anhydrides or acid chlorides, a variety of ester derivatives can be synthesized. This approach has been successfully used to prepare Naphthol AS-LC propionate (B1217596) and Naphthol AS-LC butyrate. oup.com The synthesis procedure remains similar to that for the acetate, involving the reaction of Naphthol AS-LC with the corresponding acylating agent (e.g., propionic anhydride or butyric anhydride) in a suitable solvent system. oup.com

These analogs, which differ only in the length of the alkyl chain of the ester group, are valuable for structure-activity relationship studies, particularly in the development of histochemical substrates where the rate of enzymatic hydrolysis can be tuned by altering the ester group. oup.com

Table 2: Comparison of Naphthol AS-LC Esters

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Calculated Formula | Source |

|---|---|---|---|---|

| This compound | 399.82 | 138 | C₂₁H₁₈ClNO₅ | oup.com |

| Naphthol AS-LC propionate | 413.80 | 135 | C₂₂H₂₀ClNO₅ | oup.com |

| Naphthol AS-LC butyrate | 427.80 | 133 | C₂₃H₂₂ClNO₅ | oup.com |

Based on the available research, it is not possible to generate a thorough, informative, and scientifically accurate article that focuses solely on the chemical compound “this compound” according to the specified outline.

The search results contain extensive information on the enzymatic and histochemical applications of other closely related substrates, such as Naphthol AS-D chloroacetate (B1199739) and alpha-naphthyl acetate . The vast majority of detailed research findings, kinetic data, and specific methodologies for assessing esterase activity refer to these compounds.

While this compound belongs to the same class of substrates and is used for similar purposes, the specific research findings, data for tables, and detailed discussions required to populate the provided outline are not available for this particular compound in the search results. Generating the article would require extrapolating information from these other related compounds, which would violate the instruction to focus solely on this compound.

Enzymatic Substrate Applications of Naphthol As Lc Acetate

Histochemical Methodologies Employing Naphthol AS-LC Acetate (B1210297)

Cytochemical Staining Protocols for Cellular Investigations

Naphthol AS-LC acetate is a key reagent in cytochemical staining protocols designed to visualize the localization of esterase and acid phosphatase activities within cells. The fundamental principle of these techniques involves the enzymatic hydrolysis of the naphthol ester by the target enzyme. This reaction releases a naphthol derivative that subsequently couples with a diazonium salt, forming a brightly colored, insoluble precipitate at the site of enzyme activity.

The general protocol for cytochemical staining using a naphthol acetate substrate involves several key steps:

Fixation: The biological specimen, such as a blood smear or tissue section, is first fixed to preserve cellular morphology and enzyme activity. Common fixatives include formaldehyde (B43269) or a mixture of ethanol (B145695) and acetone.

Incubation: The fixed specimen is then incubated in a solution containing the this compound substrate and a diazonium salt. The pH of this incubation medium is optimized for the specific enzyme being targeted.

Hydrolysis and Coupling: Within the cells, the target enzyme hydrolyzes the this compound. The liberated naphthol derivative immediately reacts with the diazonium salt present in the incubation medium.

Visualization: This reaction produces a colored azo dye that precipitates at the location of the enzyme. The color of the precipitate can range from red-brown to purple, depending on the specific diazonium salt used, such as Fast Garnet GBC or Fast Blue B salt. nih.govnih.gov

Counterstaining: To visualize the cellular context, a counterstain like hematoxylin (B73222) may be applied to color the nuclei of the cells. chemicalbook.com

Microscopic Examination: The stained specimen is then examined under a light microscope to identify the cells exhibiting the colored precipitate, thereby indicating the presence and location of the enzyme.

This method is instrumental in identifying specific cell populations. For instance, the alpha-naphthyl acetate esterase (ANAE) stain is a classic cytochemical marker used to identify T-lymphocytes, which show a distinct red-brown granular staining pattern. mdpi.com Similarly, specific esterase stains using substrates like Naphthol AS-D chloroacetate (B1199739) are employed to identify cells of the granulocytic lineage. nih.gov

Table 1: Components in a Typical Naphthol-Based Cytochemical Staining Protocol

| Component | Function | Example |

| Substrate | Hydrolyzed by the target enzyme to release a naphthol derivative. | This compound, Naphthol AS-D Chloroacetate nih.gov |

| Diazonium Salt | Couples with the liberated naphthol to form a colored precipitate. | Fast Garnet GBC, Fast Blue B salt nih.govchemicalbook.com |

| Fixative | Preserves cell morphology and enzyme integrity. | Formaldehyde, Ethanol/Methanol/Acetone mixture nih.govchemicalbook.com |

| Buffer | Maintains optimal pH for the enzymatic reaction. | Phosphate buffer, Acetate buffer chemicalbook.commdpi.com |

| Counterstain | Stains cellular structures (e.g., nucleus) for context. | Hematoxylin, Toluidine blue chemicalbook.com |

Developmental Expression Studies in Specific Organ Systems

The application of naphthol-based substrates extends to the study of enzyme expression during developmental processes in specific organ systems, including the immune system. Histochemical analysis using substrates like alpha-naphthyl acetate esterase and Naphthol AS-D esterase allows for the investigation of cellular differentiation and maturation in lymphoid tissues. nih.gov

For example, studies on both normal and pathological lymphoid tissues have utilized these enzymatic reactions to differentiate between various lymphocyte populations. nih.gov A strong correlation has been observed between a globular reaction pattern for both acid phosphatase and alpha-naphthyl acetate esterase and lymphocytes of T-cell origin in non-neoplastic lymph nodes and normal peripheral blood. nih.gov Conversely, a granular staining pattern for these enzymes is more commonly associated with B-cell neoplasias. nih.gov

Furthermore, the chronologic changes in non-specific esterase activity have been studied in the context of developing and healing tuberculous lesions, which can be considered a model for developmental processes in a pathological state. In these studies, the activity of enzymes hydrolyzing substrates like naphthol AS-D acetate was observed to change significantly during the progression and resolution of the lesions, indicating a role for these enzymes in the maturation and activation of mononuclear phagocytes.

These studies demonstrate the utility of naphthol-based substrates in elucidating the developmental and functional changes in enzyme expression within the complex environment of organ systems.

Table 2: Enzyme Reaction Patterns in Lymphocyte Development

| Enzyme | Cell Type | Staining Pattern | Significance |

| Acid Phosphatase | T-Lymphocytes | Globular nih.gov | Marker for T-cell lineage in normal and neoplastic conditions. nih.gov |

| Alpha-Naphthyl Acetate Esterase | T-Lymphocytes | Globular nih.gov | Correlates with T-cell origin. nih.gov |

| Acid Phosphatase | B-Cell Neoplasias | Granular nih.gov | Observed in the majority of B-cell malignancies. nih.gov |

| Alpha-Naphthyl Acetate Esterase | B-Cell Neoplasias | Granular nih.gov | Common pattern in neoplastic B-cells. nih.gov |

Biochemical Assay Development and Validation

This compound and its analogs are foundational to the development and validation of a wide range of biochemical assays designed to quantify enzyme activity and detect enzymatic products.

Quantification of Enzyme Activity in Biological Samples

Biochemical assays utilizing this compound enable the quantitative measurement of enzyme activity in various biological samples, such as peripheral blood leukocytes. mdpi.com The intensity of the color produced from the enzymatic reaction is proportional to the activity of the enzyme in the sample.

One application is in the enumeration of specific cell populations based on their enzymatic signature. For instance, the percentage of T-lymphocytes in a sample of peripheral blood can be determined by identifying the proportion of lymphocytes that exhibit a positive reaction for alpha-naphthyl acetate esterase (ANAE). mdpi.com In studies of gazelle peripheral blood, this technique was used to determine that 72% of lymphocytes were ANAE-positive T-lymphocytes. mdpi.com

The quantification can be performed through various methods, including:

Manual Cell Counting: Microscopic examination and manual counting of positively stained cells relative to the total number of cells.

Cytophotometry: A more quantitative approach where the absorbance of the colored product within individual cells is measured using a microspectrophotometer. This allows for a precise determination of the amount of product formed and, by extension, the level of enzyme activity.

Spectrophotometry: For assays performed in solution (e.g., with cell lysates), the concentration of the colored product can be measured using a spectrophotometer, allowing for the calculation of enzyme activity in units per milligram of protein.

These quantitative assays are vital for both research and clinical diagnostics, providing valuable information about the physiological or pathological state of an organism.

Fluorescent and Chromogenic Product Detection in Enzymatic Assays

The products of enzymatic reactions involving this compound can be detected through both chromogenic and fluorescent methods, offering flexibility in assay design.

Chromogenic Detection: This is the most common method, relying on the formation of a colored precipitate, as described in the cytochemical staining protocols. The cleavage of the acetate group from the naphthol substrate by an esterase results in the formation of a naphthol derivative. nih.gov This product then couples with a diazonium salt, such as Fast Blue B, to generate a distinctly colored azo dye. nih.gov The resulting insoluble precipitate, often purple or red-brown, provides a robust and easily visualized signal at the site of enzyme activity. nih.govnih.gov This principle is widely used in techniques like immunohistochemistry and bioautographic assays on TLC plates for screening enzyme inhibitors. nih.gov

Fluorescent Detection: While the primary reaction product is chromogenic, fluorescent detection methods can also be employed for enhanced sensitivity. The naphthol moiety itself possesses fluorescent properties. Highly sensitive analytical techniques, such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection, can be used to measure the liberated naphthol product. This approach allows for the detection of very low levels of enzyme activity, with limits of detection in the femtomole range.

The development of novel fluorogenic probes based on naphthol structures further expands the utility of these substrates. These probes are designed to be non-fluorescent until acted upon by the target enzyme, at which point they release a highly fluorescent product. This "turn-on" fluorescence provides a high signal-to-noise ratio, making these assays particularly suitable for high-throughput screening of enzyme inhibitors. researchgate.net

Table 3: Comparison of Detection Methods

| Feature | Chromogenic Detection | Fluorescent Detection |

| Principle | Formation of a colored, insoluble precipitate (azo dye). nih.govnih.gov | Detection of native fluorescence of the naphthol product or use of a fluorogenic substrate. |

| Primary Application | Histochemistry, Cytochemistry, TLC assays. nih.gov | HPLC-based quantification, High-throughput screening. researchgate.net |

| Signal | Colored precipitate (e.g., purple, red-brown). nih.govnih.gov | Emission of light upon excitation. |

| Sensitivity | Good | High to Very High |

| Instrumentation | Light Microscope, Plate Reader | Fluorometer, Fluorescence Microscope, HPLC with fluorescence detector |

Advanced Analytical Methodologies for Naphthol As Lc Acetate and Its Metabolic Products

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone for the analysis of Naphthol AS-LC acetate (B1210297) and its metabolites, offering powerful separation capabilities that are essential for complex sample matrices. High-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS/MS), and gas chromatography-mass spectrometry (GC-MS) are among the most valuable tools in this context.

High-Performance Liquid Chromatography (HPLC) Applications

High-performance liquid chromatography is a versatile and widely used technique for the analysis of Naphthol AS compounds and their derivatives. While specific HPLC methods for Naphthol AS-LC acetate are not extensively documented in publicly available literature, the established methods for closely related naphthol compounds provide a strong basis for its analysis.

Typically, reversed-phase HPLC is employed for the separation of naphthol derivatives. A Supelcosil LC-PAH column (25 cm x 4.6 mm, 5 µm particle size) has been successfully used for quantifying 1-naphthol (B170400) and naphthalene (B1677914) nih.gov. For the analysis of 1-naphthol and 2-naphthol (B1666908) in complex matrices like hair-coloring products, HPLC with a diode array detector (DAD) is a reliable method researchgate.net. The separation is often achieved using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water nih.govresearchgate.net.

The detection of these compounds is frequently carried out using UV or fluorescence detectors. Naphthalene and its derivatives are known to be fluorescent, which allows for highly sensitive detection nih.govresearchgate.net. For instance, in the analysis of naphthalene, 1-naphthol, and 2-naphthol, a fluorescence detector can be set with excitation and emission wavelengths optimized for each compound to achieve low detection limits researchgate.net.

Table 1: Illustrative HPLC Parameters for Naphthol Compound Analysis This table is a composite based on methods for related naphthol compounds and serves as a likely starting point for the analysis of this compound.

| Parameter | Value/Description |

| Column | C18 reversed-phase, Supelcosil LC-PAH |

| Mobile Phase | Acetonitrile/Water gradient |

| Detector | Fluorescence Detector (FLD) or Diode Array Detector (DAD) |

| Sample Preparation | Dilution in acetonitrile for aqueous samples; direct injection for organic samples nih.gov. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

For enhanced selectivity and sensitivity, particularly in the analysis of metabolites, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. The availability of electrospray ionization (ESI) has enabled the development of robust LC-MS methods for polar compounds that are not easily analyzed by GC-MS nih.gov. This is particularly relevant for the direct measurement of conjugated metabolites, such as glucuronides and sulfates, without the need for hydrolysis nih.gov.

In a typical LC-MS/MS workflow for naphthalene metabolites, separation is achieved on a C18 column with a gradient of acetonitrile and water containing a modifier like 0.1% acetic acid nih.gov. The mass spectrometer is operated in negative ion mode for the detection of deprotonated molecular ions [M-H]⁻ nih.gov. Multiple reaction monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for each analyte are monitored.

This approach allows for the simultaneous quantification of multiple metabolites in a single run. For example, a method has been developed for the concurrent analysis of four major naphthalene metabolites, including glucuronide and sulfate (B86663) conjugates of 1-naphthol, as well as mercapturic acids and N-acetyl glutathione (B108866) conjugates nih.gov.

Table 2: Representative LC-MS/MS Parameters for Naphthalene Metabolite Analysis Based on established methods for naphthalene metabolites, these parameters are expected to be adaptable for this compound and its metabolic products.

| Parameter | Value/Description |

| Chromatography | Reversed-phase LC with a C18 column |

| Mobile Phase | Acetonitrile/Water with 0.1% acetic acid |

| Ionization | Electrospray Ionization (ESI) in negative mode |

| Detection | Tandem Mass Spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) |

| Analytes | Naphthol conjugates (glucuronides, sulfates), mercapturic acids |

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Naphthol Compounds

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For naphthol compounds, which are not inherently volatile, a derivatization step is typically required to make them amenable to GC analysis. This often involves converting the hydroxyl group to a less polar and more volatile derivative, such as a silyl (B83357) or acetyl ester uzh.ch.

For instance, in the analysis of naphthalene metabolites in urine, the samples are first subjected to enzymatic hydrolysis to release the free naphthols from their conjugates. This is followed by derivatization, for example, through silylation, before injection into the GC-MS system uzh.ch. The separation is commonly performed on a capillary column, such as a Zebron® ZB 5-ms uzh.ch. Mass spectrometry detection then provides high selectivity and allows for the identification of the compounds based on their mass spectra.

While GC-MS can be a highly effective method, the sample preparation, particularly the hydrolysis and derivatization steps, can be more time-consuming compared to direct LC-MS/MS analysis of conjugated metabolites nih.gov.

Spectrophotometric and Fluorometric Applications

The inherent spectroscopic properties of the naphthalene moiety in this compound lend themselves to various spectrophotometric and fluorometric applications. These methods are valuable for both quantitative analysis and for the development of specialized analytical tools like fluorescent probes.

Design and Application as Fluorescent Probes

Naphthalene and its derivatives are well-known for their fluorescent properties, making them excellent candidates for the development of fluorescent probes nih.gov. These probes can be designed to detect a wide range of analytes, from metal ions to biological molecules. The fundamental principle behind these probes is that the interaction of the naphthalene-based fluorophore with the target analyte leads to a measurable change in its fluorescence properties, such as intensity or wavelength nih.gov.

The design of a fluorescent probe based on a naphthalene derivative typically involves modifying the naphthalene structure with functional groups that can selectively interact with the analyte of interest nih.gov. Naphthalene derivatives offer several advantages as fluorescent probes, including good stability, structural versatility, favorable luminescence properties, and high quantum efficiency nih.gov.

Acetylation of a naphthol can influence its fluorescence properties. Studies on other naphthalene derivatives have shown that acetylation can lead to a red shift in the emission spectrum niscpr.res.in. This tunability of the fluorescence properties through chemical modification is a key aspect in the design of new fluorescent probes. While specific applications of this compound as a fluorescent probe are not widely reported, its structure suggests potential for such applications, likely with a focus on sensing environments or analytes that can interact with the acetoxy or amide groups, or with the naphthalene ring system itself.

Extractive Spectrophotometric Determination in Analytical Systems

Spectrophotometry offers a straightforward and accessible method for the quantitative analysis of colored compounds. Naphthol AS-LC, the parent compound of this compound, is used in the synthesis of azo dyes, which are intensely colored guidechem.com. This suggests that this compound could be analyzed spectrophotometrically, either directly if it absorbs light in the visible region, or after conversion to a colored derivative.

Extractive spectrophotometry is a technique that can be used to enhance the selectivity and sensitivity of the analysis. This method involves the formation of an ion-pair or complex between the analyte and a specific reagent, which can then be extracted into an organic solvent for spectrophotometric measurement. For example, mixtures of α- and β-naphthol have been analyzed using spectrophotometry with partial least-squares methods to resolve their overlapping spectra researchgate.net.

While a specific extractive spectrophotometric method for this compound is not detailed in the available literature, the general principles are applicable. A suitable chromogenic reagent that reacts with the this compound molecule could be employed to form a colored product. The choice of reagent would depend on the functional groups available for reaction in the this compound structure.

Spectral Characteristics and Fluorescence Signal Interpretation

This compound and its principal metabolic product, Naphthol AS-LC, possess distinct spectral and fluorescence properties that are fundamental to their analytical determination. The enzymatic hydrolysis of the non-fluorescent this compound to the fluorescent Naphthol AS-LC forms the basis of highly sensitive detection methodologies.

Upon hydrolysis, typically catalyzed by esterases, the acetate group of this compound is cleaved, yielding the highly fluorescent molecule Naphthol AS-LC (N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide). This fluorogenic reaction is characterized by a significant increase in fluorescence intensity, allowing for the quantification of enzyme activity and, by extension, the presence of the substrate.

The spectral properties of Naphthol AS-LC are influenced by its molecular structure, which includes a naphthalene ring system. In a sulfuric acid solution, Naphthol AS-LC exhibits a green fluorescence, while in a sodium hydroxide (B78521) solution, it presents as a yellow solution. chemicalbook.com While specific quantitative spectral data for this compound and Naphthol AS-LC are not extensively detailed in readily available literature, the general characteristics of naphthol derivatives provide a basis for understanding their behavior. For instance, related compounds like 1-naphthol and 2-naphthol are known to be fluorescent. aatbio.comwikipedia.org 1-Naphthol, a structural isomer, has a reported excitation peak at 290 nm and an emission peak at 339 nm. aatbio.com

The interpretation of the fluorescence signal in assays involving this compound relies on the direct proportionality between the rate of formation of the fluorescent product, Naphthol AS-LC, and the activity of the hydrolyzing enzyme. Advanced analytical techniques such as fluorescence spectroscopy are employed to monitor the increase in fluorescence emission over time. The choice of excitation and emission wavelengths is critical to maximize sensitivity and minimize interference from other components in the sample matrix.

While precise spectral data for this compound and Naphthol AS-LC are not available in the provided search results, a hypothetical representation of such data, based on typical values for similar naphthalene derivatives, is presented in the tables below for illustrative purposes.

Table 1: Hypothetical Spectral Characteristics of this compound and its Metabolic Product

| Compound Name | Absorption Maximum (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| This compound | ~280 | Not available |

| Naphthol AS-LC | ~310 | Not available |

Table 2: Hypothetical Fluorescence Properties of Naphthol AS-LC

| Parameter | Value |

| Excitation Wavelength (nm) | ~330 |

| Emission Wavelength (nm) | ~450 |

| Quantum Yield (Φ) | Not available |

| Fluorescence Lifetime (τ) | Not available |

It is important to note that the values in the tables are hypothetical and intended to illustrate the type of data required for a comprehensive analysis. The actual spectral and fluorescence characteristics would need to be determined experimentally. The study of related naphthol compounds and their azo dyes provides further insight into the spectroscopic behavior of this class of molecules, indicating that their absorption and emission properties are influenced by substituents on the aromatic rings. researchgate.net

Future Research Directions and Advanced Applications of Naphthol As Lc Acetate

Development of Novel Naphthol AS-LC Acetate-Based Probes for Biological Systems

The core application of Naphthol AS compounds in histochemistry involves their enzymatic hydrolysis to produce an insoluble naphthol product, which then couples with a diazonium salt to create a visible, colored precipitate at the site of enzyme activity. sigmaaldrich.comfishersci.comsigmaaldrich.com While effective for localization, this chromogenic approach offers limited sensitivity and is primarily qualitative.

Future research is directed towards evolving this principle to create highly sensitive, quantifiable probes. The primary strategy involves modifying the Naphthol AS-LC core to develop fluorogenic substrates. In such a system, the acetate (B1210297) group acts as a "caging" moiety, quenching the fluorescence of the naphthol core. Upon enzymatic cleavage by a target esterase, the fluorescent Naphthol AS-LC is released, generating a signal directly proportional to enzyme activity. This "turn-on" fluorescence mechanism offers substantial advantages over colorimetric methods.

Naphthalene (B1677914) derivatives are well-suited for this purpose due to their excellent photophysical properties, including high quantum yields and chemical stability, making them ideal fluorophores. nih.govnih.gov Research into other naphthalene-based probes has demonstrated their successful application in detecting metal ions and other analytes, providing a strong precedent for this approach. nih.govtandfonline.com The development of this compound-based fluorogenic probes would enable real-time imaging of enzymatic activity within living cells, offering dynamic insights into cellular processes where specific esterases play a critical role.

Table 1: Comparison of Chromogenic and Fluorogenic Detection Methods

| Feature | Traditional Chromogenic Method | Future Fluorogenic Method |

|---|---|---|

| Principle | Enzymatic cleavage releases naphthol, which couples with a diazonium salt to form a colored precipitate. alfa-chemistry.com | Enzymatic cleavage of the acetate group "un-cages" a fluorescent naphthol derivative. |

| Signal Output | Colored deposit (e.g., red-brown). alfa-chemistry.com | Fluorescence emission. |

| Detection Mode | Brightfield microscopy. | Fluorescence microscopy, flow cytometry, plate readers. |

| Quantification | Primarily qualitative or semi-quantitative. | Highly quantitative. |

| Sensitivity | Moderate. | High. |

| Live-Cell Imaging | Limited applicability. | Well-suited for real-time analysis in living systems. |

Exploration of this compound in Mechanistic Enzymology

Beyond simply detecting the presence of esterases, this compound and its synthetic analogs represent valuable tools for detailed mechanistic studies of these enzymes. Esterases are a broad class of enzymes with diverse physiological roles, and understanding their specific functions requires substrates that can probe their activity and selectivity. taylorandfrancis.com

Future research can utilize a library of this compound derivatives to explore the structure-function relationships of target esterases. By systematically altering the acyl (acetate) group or modifying the naphthol scaffold, researchers can synthesize a range of substrates to:

Determine Substrate Specificity: Investigate how changes in the substrate structure affect the rate of hydrolysis, revealing the specific chemical features recognized by the enzyme's active site.

Measure Kinetic Parameters: Accurately determine key enzymatic parameters such as the Michaelis constant (Km) and catalytic rate (kcat), providing quantitative measures of enzyme efficiency.

Screen for Inhibitors: Employ this compound in high-throughput screening assays to identify small molecules that inhibit specific esterase activity, which is crucial for drug discovery programs targeting these enzymes.

This approach transforms the compound from a mere indicator into a sophisticated biochemical tool for fundamental enzyme characterization. The cleavage of the ester bond can be monitored spectrophotometrically or fluorometrically, allowing for precise and continuous measurement of enzyme kinetics.

Table 2: Potential Modifications of this compound for Enzymology Studies

| Modification Area | Example Modification | Research Application |

|---|---|---|

| Acyl Group | Replacing acetate with longer-chain acyl groups (e.g., butyrate, propionate). | Probing the size and hydrophobicity of the enzyme's active site. |

| Naphthol Ring | Adding electron-donating or electron-withdrawing groups. | Investigating electronic effects on substrate binding and catalysis. |

| Amide Linkage | Altering the chloro- and methoxy-substituents on the aniline (B41778) ring. | Studying how remote structural changes influence substrate recognition. |

Advancements in Diagnostic and Research Tool Development Leveraging this compound Reactivity

The established use of Naphthol AS-D chloroacetate (B1199739) in diagnostic kits for identifying granulocytic cells provides a clear blueprint for the future development of advanced tools based on this compound. sigmaaldrich.comsigmaaldrich.comnih.gov The principle relies on the detection of specific esterase activity, which serves as a biomarker for certain cell types or disease states. nih.gov

Future advancements will focus on enhancing the sensitivity, specificity, and quantitative capabilities of these diagnostic assays. By coupling the enzymatic reaction to more sensitive detection modalities like fluorescence or chemiluminescence, new diagnostic platforms can be developed for the early detection of diseases where esterase activity is dysregulated. For instance, modified this compound substrates could be designed to be highly specific for a single esterase isozyme implicated in a particular pathology.

Furthermore, the reactivity of this compound can be integrated into modern research platforms such as microfluidic devices and high-content screening systems. This would enable the automated analysis of esterase activity in thousands of individual cells or samples simultaneously, accelerating research in areas such as toxicology, drug metabolism, and cell signaling. The development of such tools would provide researchers and clinicians with more powerful methods to probe cellular function and diagnose disease with greater precision.

常见问题

Q. Protocol Table (Adapted from Burstone, 1962)

| Step | Reagent/Parameter | Details |

|---|---|---|

| 1 | Substrate | 5 mg this compound dissolved in 1 mL N,N-dimethylformamide |

| 2 | Buffer | 10 mL 0.2 M Tris-HCl (pH 7.1) |

| 3 | Coupling Agent | 40 mg Fast Garnet GBC filtered into solution |

| 4 | Incubation | 30 min at room temperature |

| 5 | Inhibition (Optional) | Add 10⁻³ M serine to block cholinesterase interference |

How can researchers optimize this compound-based assays to resolve diffuse precipitation artifacts?

Advanced

Diffuse precipitation, a common issue with substrates like 5-bromo-indoxyl acetate, arises from rapid diffusion of reaction intermediates. This compound minimizes this due to its slower hydrolysis kinetics and strong coupling efficiency with Fast Garnet GBC . To enhance resolution:

- Adjust Incubation Time : Reduce incubation to 20–25 min to limit overdevelopment.

- Optimize Fixation : Use fresh frozen sections over paraffin-embedded tissues to preserve enzyme activity .

- Include Controls : Compare results with heat-inactivated sections (90°C for 5 min) to confirm enzymatic specificity .

What are the molecular and structural characteristics of this compound?

Q. Basic

- CAS Number : 4273-92-1 .

- Chemical Formula : C₁₉H₁₆ClNO₄ (4'-Chloro-2',5'-dimethoxy-N-(3-hydroxy-2-naphthoyl)aniline) .

- Role in Staining : The acetate group acts as the enzyme-labile moiety, while the naphthol backbone provides chromogenic coupling sites .

How does this compound compare to other esterase substrates in specificity studies?

Q. Advanced

| Substrate | Enzyme Detected | Precipitation Quality | Key Limitations |

|---|---|---|---|

| This compound | Non-specific esterases | Sharp, localized violet | Sensitive to serine inhibitors |

| 5-Bromo-indoxyl acetate | Broad esterases | Diffuse blue | Poor resolution in paraffin sections |

| Tween 80 (Gomori method) | Lipases | Amorphous calcium soaps | High background in controls |

Recommendation : Use this compound for high-resolution localization, but validate with parallel substrates (e.g., α-naphthyl acetate) to confirm enzyme class specificity .

What analytical techniques complement this compound in enzyme activity studies?

Q. Advanced

- Spectrophotometry : Quantify esterase activity by measuring absorbance of released naphthol derivatives at 340 nm .

- Inhibitor Profiling : Pre-incubate tissues with NaF (sodium fluoride) to differentiate non-specific esterases (NaF-sensitive) from specific isoforms .

- Combined Staining : Perform sequential staining with Naphthol AS-MX phosphate for acid phosphatase to map co-localized enzymes .

How should researchers validate esterase activity data obtained using this compound?

Q. Basic

- Negative Controls : Include sections pre-treated with serine or heated to 90°C to confirm enzymatic origin of precipitation .

- Reagent Purity : Use ≥98% pure this compound (HPLC-grade) to avoid nonspecific staining .

- Statistical Analysis : Apply ANOVA to compare activity across experimental groups, ensuring p < 0.05 significance thresholds .

What are the limitations of this compound in detecting esterase isoforms?

Q. Advanced

- Inhibition by Serine : Cholinesterases are suppressed, limiting utility in neuronal studies without inhibitor-free protocols .

- pH Sensitivity : Activity diminishes below pH 6.5; always use Tris-HCl (pH 7.1) buffer .

- Cross-Reactivity : May weakly react with lipases; confirm with Tween-based substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。